2-(Bromomethyl)phenyl acetate
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Overview
Description
“2-(Bromomethyl)phenyl acetate” is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetate group (CH3COO-), and a bromomethyl group (CH2Br) attached to the phenyl group .Physical and Chemical Properties Analysis
“this compound” is a colorless to white to yellow solid or liquid . It has a molecular weight of 229.07 .Scientific Research Applications
Micellar Effects on Aromatic Esters Hydrolysis : The alkaline hydrolysis of aromatic esters, including phenyl acetate, has been examined in water and in the presence of cationic surfactants. This study provides insights into the role of micelles in the hydrolysis process, which is relevant for understanding the behavior of compounds like 2-(Bromomethyl)phenyl acetate in different environments (Brandariz & Iglesias, 2014).
Reactions of 3-Benzoyl-2-bromomethyl-1-benzopyran-4-one : Research on the reactions of related bromomethyl compounds with various bisnucleophiles has been conducted. These studies contribute to a better understanding of the chemical behavior and potential applications of this compound in synthesizing new compounds (Ghosh, Karak, & Chakravarty, 2005).
Rearrangement of Bromomethyl Esters Under Basic Conditions : A novel rearrangement of bromomethyl ethyl esters to 2-oxopropyl derivatives has been reported. This transformation, studied through labeling experiments, could have implications for the synthesis and application of this compound (Alliot, Gravel, & Doris, 2013).
Crystal Structures of Aromatic Esters : Studies on the crystal structures of aromatic esters, including those with bromomethyl groups, provide valuable information on the molecular configurations and potential applications in material science (Ebersbach, Seichter, & Mazik, 2022).
Synthesis of Novel Compounds : Research into the synthesis of new compounds using bromomethyl phenyl esters as starting materials or intermediates is ongoing. This is essential for developing new drugs, materials, and chemical processes (Pascual et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 and H319, meaning it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
Bromomethyl compounds are generally reactive and can undergo various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the compound’s targets.
Biochemical Pathways
Phenolic compounds, which include 2-(bromomethyl)phenyl acetate, are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of many secondary metabolites in plants.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may be readily absorbed and distributed in the body .
Result of Action
Bromomethyl compounds can modify the function of proteins and enzymes, potentially leading to changes in cellular processes .
Properties
IUPAC Name |
[2-(bromomethyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMCEFGRRLLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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